N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
N-[5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O2/c1-7(16)13-11-15-14-10(17-11)6-8-2-4-9(12)5-3-8/h2-5H,6H2,1H3,(H,13,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYPPAMQQYWMQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(O1)CC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazide Intermediate Preparation
The synthesis begins with the formation of a hydrazide derivative. For example, ethyl 2-(4-fluorobenzyl)acetate is treated with hydrazine hydrate in ethanol under reflux to yield 2-(4-fluorobenzyl)acetohydrazide:
$$
\text{CH}3\text{COOEt} + \text{NH}2\text{NH}2 \rightarrow \text{CH}3\text{CONHNH}_2 + \text{EtOH}
$$
Conditions :
Cyclization to Form the Oxadiazole Ring
The hydrazide intermediate undergoes cyclization with carbon disulfide (CS$$_2$$) in the presence of a base (e.g., sodium ethoxide) to form 5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-amine:
$$
\text{CH}3\text{CONHNH}2 + \text{CS}2 \xrightarrow{\text{NaOEt}} \text{C}9\text{H}7\text{FN}3\text{O} + \text{H}_2\text{S}
$$
Optimization Notes :
- Excess CS$$_2$$ ensures complete cyclization.
- Acidification with HCl precipitates the product, which is purified via recrystallization from ethanol.
Alternative Synthetic Pathways
One-Pot Tandem Synthesis
A streamlined approach combines hydrazide formation, cyclization, and acetylation in a single reactor:
- Ethyl 2-(4-fluorobenzyl)acetate, hydrazine hydrate, and CS$$_2$$ are heated under reflux in ethanol.
- Acetic anhydride is added directly post-cyclization without intermediate isolation.
Advantages :
Solid-Phase Synthesis
Immobilized hydrazide resins enable combinatorial synthesis of oxadiazole derivatives, though this method is less common for fluorinated targets.
Optimization and Scale-Up Considerations
Critical Process Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| CS$$_2$$ Quantity | 1.5–2.0 equiv | Prevents incomplete cyclization |
| Reaction pH | 8–9 (NaOH/KOH) | Enhances ring closure |
| Acetylation Temp | 0–25°C | Minimizes side reactions |
Chemical Reactions Analysis
Types of Reactions
N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halides and acids are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Unfortunately, the available search results do not provide specific applications, case studies, or comprehensive data tables for the compound N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)acetamide. However, the search results do offer some related information that can provide context:
- Basic Information: this compound has a molecular weight of 235.21 and the molecular formula .
- 1,3,4-Oxadiazole Derivatives: The 1,3,4-oxadiazole core is noted as an important structure in medicinal chemistry, displaying a range of biological activities, including anticancer effects .
- Related Research: Research has been conducted on related oxadiazole compounds, exploring their potential as anticancer agents and evaluating their in vitro and in silico activity . Some studies focus on synthesizing novel heterocyclic oxadiazoles and evaluating their anticancer effects as dual selective COX-2 and EGFR inhibitors . Other research explores fluorinated molecules for antibacterial activities .
- Synthesis: 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thione can be synthesized from 4-fluorobenzoic acid through esterification, hydrazinolysis, and cyclization .
- Related Compounds: N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide is a related compound .
Mechanism of Action
The mechanism of action of N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Structural Variations and Electronic Properties
The following table summarizes key structural differences and similarities between N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)acetamide and related compounds:
Key Observations :
- Core Heterocycle: Replacement of oxygen in oxadiazole with sulfur (e.g., thiadiazole in ) alters electronic properties.
- Substituent Effects : The 4-fluorobenzyl group in the target compound increases lipophilicity compared to methoxy () or sulfanyl () substituents. Fluorine’s electron-withdrawing nature may improve metabolic stability .
Physicochemical Properties
Key Observations :
- Melting Points : Thiadiazole derivatives (e.g., 5e) generally exhibit lower melting points (~132–170°C) compared to oxadiazoles, likely due to reduced crystallinity from sulfur’s larger atomic size .
- Molecular Weight : The bromobenzofuran derivative (5d) has a higher molecular weight (453.3 g/mol) due to bromine substitution, which may affect bioavailability .
Key Observations :
- Trimethoxyphenyl Derivatives : Exhibit broad-spectrum antimicrobial activity, likely due to the methoxy groups’ role in disrupting microbial cell membranes .
- Benzofuran-Oxadiazole Hybrids : Demonstrated tyrosinase inhibition, attributed to benzofuran’s planar structure enabling π-π stacking with enzyme active sites .
Biological Activity
N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)acetamide is a synthetic compound belonging to the class of oxadiazole derivatives. This compound has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
1. Chemical Structure and Synthesis
The molecular formula for this compound is , and it features a 1,3,4-oxadiazole ring which is known for its significant biological properties. The synthesis typically involves several steps:
- Formation of the 1,3,4-Oxadiazole Ring : This is achieved through cyclization reactions involving hydrazides and carboxylic acids.
- Introduction of the Fluorobenzyl Group : Nucleophilic substitution reactions are used to attach the fluorobenzyl group.
- Acetylation : The final step involves acetylating the amine group to yield the desired compound.
2.1 Anticancer Activity
Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have shown promising cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 4h | A549 | <0.14 |
| 4f | A549 | 1.59 |
| 4g | C6 | 8.16 |
These compounds exhibit their anticancer effects by inhibiting key enzymes involved in tumor growth and metastasis, such as topoisomerase and histone deacetylase (HDAC) .
2.2 Antimicrobial Activity
Oxadiazole derivatives have also demonstrated significant antimicrobial properties. For example:
- Antibacterial Activity : Studies indicate that these compounds can inhibit bacterial growth effectively, with some derivatives showing better efficacy than standard antibiotics like ampicillin.
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| 30 | Clostridium difficile | 0.003 - 0.03 |
| 31a | Neisseria gonorrhoeae | 0.03 - 0.125 |
The mechanism often involves inhibition of fatty acid synthesis via targeting enoyl-acyl carrier protein reductase .
2.3 Antidepressant Activity
Recent investigations into the antidepressant potential of related oxadiazole compounds have yielded promising results. For instance, certain derivatives showed activity comparable to fluoxetine in reducing immobility duration in forced swim tests (FST), indicating potential for treating depression .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The oxadiazole ring can inhibit enzymes crucial for cancer cell proliferation and survival.
- Receptor Modulation : The compound may modulate neurotransmitter receptors involved in mood regulation.
4. Case Studies
Several case studies have documented the efficacy of oxadiazole derivatives in clinical and preclinical settings:
- Cytotoxicity Studies : A study involving a series of oxadiazole derivatives demonstrated that modifications on the oxadiazole ring significantly affected their cytotoxic profiles against different cancer cell lines .
- Antimicrobial Efficacy : Research on new oxadiazole structures indicated that they not only inhibited bacterial growth but also affected biofilm formation in Gram-positive bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
